molecular formula C12H16N2O4S B2946430 Methyl 4-(piperazine-1-sulfonyl)benzoate CAS No. 919063-38-0

Methyl 4-(piperazine-1-sulfonyl)benzoate

Cat. No.: B2946430
CAS No.: 919063-38-0
M. Wt: 284.33
InChI Key: FQJMCGFRMREGCH-UHFFFAOYSA-N
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Description

Methyl 4-(piperazine-1-sulfonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a piperazine-1-sulfonyl group. The sulfonyl linkage between the piperazine ring and the aromatic system enhances both electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Key structural attributes include:

  • Benzoate ester: Enhances lipophilicity and metabolic stability.
  • Piperazine sulfonyl group: Modulates solubility, hydrogen-bonding capacity, and interactions with biological targets.

Similar compounds, such as those with nitro, halogen, or alkyl substituents on the aromatic ring or piperazine, are synthesized for applications ranging from kinase inhibition to antimicrobial activity .

Properties

IUPAC Name

methyl 4-piperazin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)10-2-4-11(5-3-10)19(16,17)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMCGFRMREGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazine-1-sulfonyl)benzoate typically involves the reaction of 4-(piperazine-1-sulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

4-(piperazine-1-sulfonyl)benzoic acid+methanolcatalystMethyl 4-(piperazine-1-sulfonyl)benzoate+water\text{4-(piperazine-1-sulfonyl)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-(piperazine-1-sulfonyl)benzoic acid+methanolcatalyst​Methyl 4-(piperazine-1-sulfonyl)benzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(piperazine-1-sulfonyl)benzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(piperazine-1-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares Methyl 4-(piperazine-1-sulfonyl)benzoate (hypothetical data inferred from analogs) with structurally related compounds:

Compound Name Substituents on Aromatic Ring Piperazine Modifications Key Properties Reference ID
This compound None (parent structure) Unsubstituted piperazine High lipophilicity (logP ~2.5)*
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 4-Nitrobenzenesulfonyl Benzhydryl group Enhanced π-π stacking; logP ~3.8
PSB-0788 4-Chlorobenzyl Piperazine-1-sulfonyl-phenyl KATP channel modulation; aqueous solubility improved via HCl salts
1-(3-Chlorobenzyl)-4-(tosyl)piperazine 4-Methylphenyl sulfonyl 3-Chlorobenzyl Crystallizes in monoclinic system
Ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl-piperazine Methylsulfonyl-amino benzoyl Ethyl carboxylate Moderate solubility in polar solvents

*Estimated based on analogs in and .

Key Observations:
  • Lipophilicity : Introduction of nitro (logP ↑) or hydrophilic groups (e.g., carboxylates) alters partitioning behavior .
  • Solubility : Salt formation (e.g., dihydrochlorides) or hydrophilic substituents (e.g., methoxy) improves aqueous solubility .
  • Crystallinity : Piperazinium salts with hydrogen succinate exhibit symmetrical hydrogen bonding, influencing solid-state stability .

Biological Activity

Methyl 4-(piperazine-1-sulfonyl)benzoate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current literature.

Chemical Structure and Properties

This compound has the following chemical formula: C12H16N2O4S, with a molecular weight of approximately 220.27 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity and solubility properties. Its structure can be represented as follows:

  • Piperazine moiety : Contributes to the pharmacological properties.
  • Benzoate moiety : Influences lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key areas of activity include:

  • Antimicrobial Activity : Exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that compounds similar to this compound demonstrate minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus species .
  • Antifungal Activity : The compound shows potential antifungal effects, particularly against Candida species. Its mechanism may involve disruption of biofilm formation, which is crucial for fungal virulence .

The mechanism of action involves the inhibition of protein synthesis and interference with nucleic acid production pathways. This dual action contributes to its effectiveness against both bacterial and fungal pathogens. The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes critical for microbial metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antibacterial Studies :
    • A study reported that derivatives of piperazine sulfonamides exhibited significant bactericidal activity against MRSA strains, with MIC values ranging from 15.625 to 62.5 μM .
    • Another research highlighted the compound's effectiveness in inhibiting biofilm formation in bacterial cultures, which is a significant factor in chronic infections.
  • Antifungal Studies :
    • Research indicated that this compound significantly reduced biofilm formation in Candida albicans at concentrations lower than traditional antifungal agents like fluconazole .
    • The compound was found to inhibit the enzyme secreted aspartyl protease (SAP5), which is essential for Candida cell adhesion and biofilm formation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexNotable Features
Methyl 3-(4-methylpiperazin-1-yl)benzoate0.98Contains a methyl group on the piperazine ring
Methyl 4-(piperazin-1-yl)benzoate hydrochloride0.98Hydrochloride salt form, potentially different solubility
Ethyl 4-(piperazin-1-yl)benzoate0.96Ethyl group instead of methyl, affecting lipophilicity

These comparisons illustrate how slight modifications in structure can lead to variations in biological activity.

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